molecular formula C15H10N4S B14562816 N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine CAS No. 62189-17-7

N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine

Cat. No.: B14562816
CAS No.: 62189-17-7
M. Wt: 278.3 g/mol
InChI Key: FBUXHCLPZBRDAS-UHFFFAOYSA-N
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Description

N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine is a heterocyclic compound that combines the structural motifs of thiazole, pyridine, and quinoline. These motifs are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine typically involves multi-step reactions starting from commercially available substances. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide . This intermediate is then subjected to cyclization reactions to form the thiazolo[5,4-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the kinase domain of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine is unique due to its combination of three heterocyclic motifs, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it versatile for various research applications.

Properties

CAS No.

62189-17-7

Molecular Formula

C15H10N4S

Molecular Weight

278.3 g/mol

IUPAC Name

N-quinolin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C15H10N4S/c1-2-5-12-10(4-1)8-11(9-17-12)18-15-19-13-6-3-7-16-14(13)20-15/h1-9H,(H,18,19)

InChI Key

FBUXHCLPZBRDAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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